Cas no 428825-47-2 (butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate)
butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate Chemical and Physical Properties
Names and Identifiers
-
- butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate
- butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate
- Benzoic acid, 4-[[(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)carbonyl]amino]-, butyl ester
- 428825-47-2
- butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoate
- F1118-0140
- AKOS002186339
-
- Inchi: 1S/C20H23NO3S/c1-2-3-12-24-20(23)14-8-10-15(11-9-14)21-19(22)17-13-25-18-7-5-4-6-16(17)18/h8-11,13H,2-7,12H2,1H3,(H,21,22)
- InChI Key: NGYKGFSODHXRKP-UHFFFAOYSA-N
- SMILES: C(OCCCC)(=O)C1=CC=C(NC(C2=CSC3CCCCC=32)=O)C=C1
Computed Properties
- Exact Mass: 357.13986477g/mol
- Monoisotopic Mass: 357.13986477g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 83.6Ų
Experimental Properties
- Density: 1.224±0.06 g/cm3(Predicted)
- Boiling Point: 468.4±45.0 °C(Predicted)
- pka: 13.25±0.70(Predicted)
butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1118-0140-2μmol |
butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate |
428825-47-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1118-0140-5μmol |
butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate |
428825-47-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1118-0140-10μmol |
butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate |
428825-47-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1118-0140-20μmol |
butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate |
428825-47-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1118-0140-1mg |
butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate |
428825-47-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1118-0140-2mg |
butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate |
428825-47-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1118-0140-3mg |
butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate |
428825-47-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1118-0140-4mg |
butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate |
428825-47-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1118-0140-5mg |
butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate |
428825-47-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1118-0140-10mg |
butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate |
428825-47-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate
Butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate (CAS No. 428825-47-2): A Comprehensive Overview
Butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate, identified by its CAS number 428825-47-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound's unique structural features, including the presence of a tetrahydro-1-benzothiophene moiety and an amide linkage, make it a promising candidate for further investigation in various biological and chemical contexts.
The tetrahydro-1-benzothiophene core is a heterocyclic aromatic ring system that has been extensively studied for its pharmacological properties. This scaffold is known to exhibit a range of biological activities, making it a valuable building block in medicinal chemistry. The amide group attached to the benzene ring further enhances the compound's potential by introducing a polar functional group that can interact with biological targets. Such structural features are often exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
In recent years, there has been growing interest in exploring the therapeutic potential of molecules containing the benzothiophene scaffold. Benzothiophene derivatives have been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of the benzothiophene ring with an amide group in Butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate may contribute to its unique biological profile. This compound has been investigated for its potential role in modulating various signaling pathways that are implicated in diseases such as cancer and neurodegenerative disorders.
One of the most compelling aspects of Butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate is its ability to interact with biological targets in a selective manner. The combination of the benzothiophene and amide moieties provides multiple sites for interaction with proteins and enzymes involved in disease pathways. This selectivity is crucial for developing drugs that are both effective and have minimal side effects. Current research is focused on identifying how this compound interacts with specific targets and how these interactions can be optimized for therapeutic benefit.
The synthesis of Butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate involves a multi-step process that requires careful control of reaction conditions. The introduction of the tetrahydro-1-benzothiophene ring necessitates precise synthetic strategies to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to access complex molecules like this one more efficiently than ever before. These advancements are critical for accelerating the drug discovery process and bringing new therapeutic agents to market more quickly.
Evaluation of Butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate in preclinical studies has revealed promising results regarding its biological activity. In vitro assays have shown that this compound can inhibit the activity of enzymes involved in cancer cell proliferation. Additionally, preliminary animal studies suggest that it may have protective effects against neurodegenerative diseases by modulating inflammatory responses. These findings underscore the potential of this molecule as a lead compound for further development.
The future direction of research on Butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate will likely focus on optimizing its pharmacological properties through structure-based drug design. By modifying various functional groups within the molecule, researchers aim to enhance its potency, selectivity, and bioavailability. Computational modeling techniques will play a crucial role in this process by predicting how different structural modifications will affect the compound's behavior.
In conclusion, Butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for contributing to the development of novel treatments for various diseases.
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